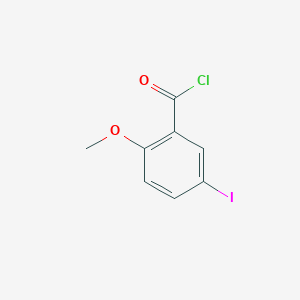
(2,6-Diethoxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Diethoxyphenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a phenyl ring substituted with two ethoxy groups at the 2 and 6 positions and an aldehyde functional group attached to the acetyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,6-Diethoxyphenyl)acetaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of (2,6-diethoxyphenyl)methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Formylation Reactions: Another approach is the formylation of (2,6-diethoxyphenyl)acetylene using formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form (2,6-diethoxyphenyl)acetic acid.
Reduction: It can be reduced to (2,6-diethoxyphenyl)ethanol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: PCC, Dess-Martin periodinane, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride for formylation reactions.
Major Products Formed:
Oxidation: (2,6-Diethoxyphenyl)acetic acid.
Reduction: (2,6-Diethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,6-Diethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (2,6-Diethoxyphenyl)acetaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. In biological systems, it may interact with enzymes and proteins, leading to the formation of Schiff bases and other derivatives.
Comparison with Similar Compounds
Benzaldehyde: Lacks the ethoxy groups, making it less sterically hindered.
(2,6-Dimethoxyphenyl)acetaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
(2,6-Diethoxyphenyl)ethanol: The reduced form of (2,6-Diethoxyphenyl)acetaldehyde.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which influence its reactivity and physical properties. These groups can affect the compound’s solubility, boiling point, and interactions with other molecules.
Properties
CAS No. |
203912-41-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2,6-diethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C12H16O3/c1-3-14-11-6-5-7-12(15-4-2)10(11)8-9-13/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
DXASWSRDLMJIQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


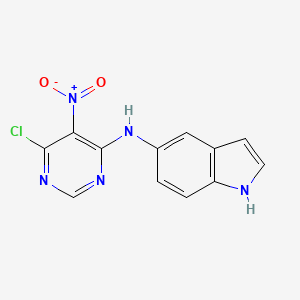
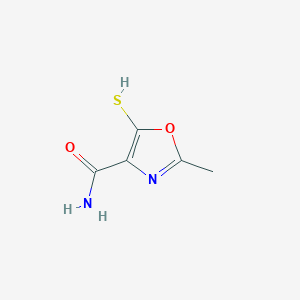
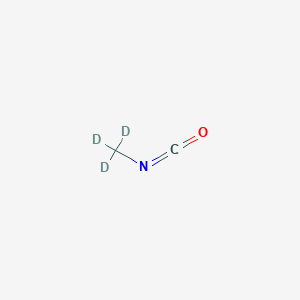
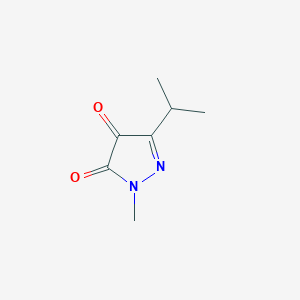
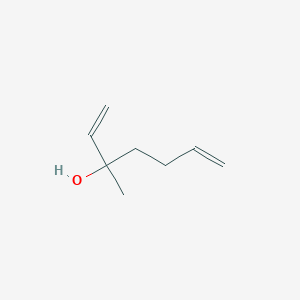
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
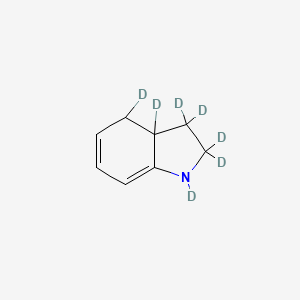
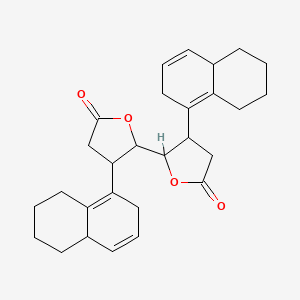
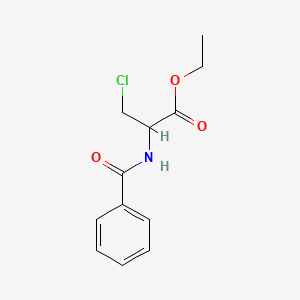
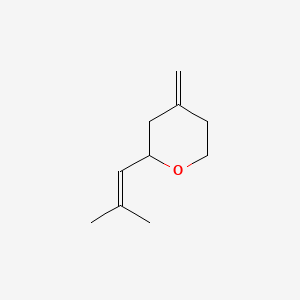
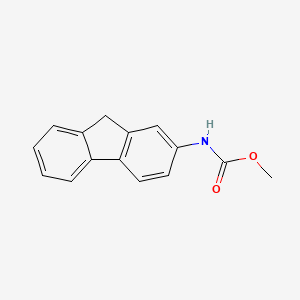
![tert-Butyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13946674.png)
